A Guide to the Mass Spectrometric Characterization of 2-Hydroxy Atorvastatin-d5
A Guide to the Mass Spectrometric Characterization of 2-Hydroxy Atorvastatin-d5
Abstract
This technical guide provides a detailed examination of 2-hydroxy atorvastatin-d5, a critical stable isotope-labeled internal standard (SIL-IS) used in the bioanalysis of atorvastatin, a widely prescribed HMG-CoA reductase inhibitor. We will dissect the fundamental concepts of molecular weight and exact mass, presenting precise values for this compound. This document is intended for researchers, analytical scientists, and drug development professionals who rely on high-resolution mass spectrometry (HRMS) for quantitative and qualitative workflows. We will explore the theoretical basis for these mass values, detail a practical protocol for their experimental verification, and illustrate the compound's application within a regulated bioanalytical workflow, thereby providing a comprehensive resource grounded in authoritative data and field-proven insights.
Atorvastatin: Metabolism and the Need for Deuterated Standards
Atorvastatin's Clinical Significance
Atorvastatin is a selective, competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Formulations containing atorvastatin are extensively used in the treatment of hypercholesterolemia and certain dyslipidemias to reduce levels of LDL-cholesterol and triglycerides.[1][2] Its widespread use necessitates robust and accurate analytical methods to study its pharmacokinetics and metabolism.
Metabolic Pathway via Cytochrome P450
Upon administration, atorvastatin is metabolized in the liver and gut wall primarily by the cytochrome P450 3A4 (CYP3A4) isoform.[3] This process involves oxidation reactions, leading to the formation of several hydroxylated metabolites. The two primary active metabolites are ortho-hydroxy atorvastatin (2-hydroxy atorvastatin) and para-hydroxy atorvastatin (4-hydroxy atorvastatin).[3]
The Role of 2-Hydroxy Atorvastatin
2-hydroxy atorvastatin is not merely a breakdown product; it is an active metabolite that contributes to the overall therapeutic effect of the parent drug.[3] It exhibits inhibitory activity against HMG-CoA reductase and possesses antioxidant properties.[3] Accurate quantification of this metabolite is crucial for comprehensive pharmacokinetic and drug-drug interaction studies.
The Imperative of Stable Isotope Labeled Internal Standards (SIL-IS)
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), an internal standard is essential to correct for variability during sample processing and analysis. The ideal internal standard is a SIL-IS, which co-elutes with the analyte but is distinguishable by its mass. 2-Hydroxy atorvastatin-d5, where five hydrogen atoms on the phenyl ring are replaced by deuterium, serves this purpose perfectly.[4][5] This labeling provides a mass shift that is sufficient to prevent isotopic crosstalk while ensuring its chemical and chromatographic behavior is nearly identical to the endogenous, unlabeled analyte.
Decoding Mass: Molecular Weight vs. Exact Mass
A precise understanding of mass is fundamental to mass spectrometry. The terms "molecular weight" and "exact mass" are often used interchangeably, but they represent distinct concepts crucial for analytical accuracy.
Theoretical Foundations
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Molecular Weight (or Average Mass): This is the weighted average of the masses of all naturally occurring isotopes of the elements in a molecule. The calculation uses the standard atomic weights found on the periodic table, which account for the natural abundance of isotopes (e.g., the atomic weight of Carbon is ~12.011 amu, reflecting the presence of both ¹²C and ¹³C). Molecular weight is a bulk property.
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Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each constituent element (e.g., ¹H = 1.007825 Da, ¹²C = 12.000000 Da, ¹⁴N = 14.003074 Da, ¹⁶O = 15.994915 Da, ¹⁹F = 18.998403 Da). High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap instruments, are capable of measuring the exact mass of an ion, which allows for the unambiguous determination of its elemental composition.
The Significance in Mass Spectrometry
Low-resolution mass spectrometers measure the nominal mass (the integer mass). In contrast, HRMS instruments provide a highly precise mass measurement, often to four or more decimal places. This precision is paramount for identifying unknown compounds, confirming the identity of standards, and differentiating between isobaric interferences in complex matrices. The difference between the measured exact mass and the theoretical exact mass, known as the mass error and expressed in parts-per-million (ppm), serves as a key performance metric for HRMS instrumentation and a validation point for compound identity.
Physicochemical Properties of 2-Hydroxy Atorvastatin-d5
The precise mass values for 2-hydroxy atorvastatin-d5 depend on its chemical form (free acid vs. salt). The data presented here pertains to the most commonly referenced forms.
Chemical Structure and Isotopic Labeling
The deuterium atoms in 2-hydroxy atorvastatin-d5 are located on the terminal phenyl group, as shown in the IUPAC name: (3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl )-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate.[6][7]
Tabulated Physicochemical Data
The following table summarizes the key quantitative data for the free acid and the commonly supplied disodium salt form of 2-hydroxy atorvastatin-d5.
| Parameter | Value (Free Acid Form) | Value (Disodium Salt Form) | Source(s) |
| Molecular Formula | C₃₃H₃₀D₅FN₂O₆ | C₃₃H₂₈D₅FN₂Na₂O₆ | [8] |
| Molecular Weight | 579.7 g/mol | 623.63 g/mol | [8][9][10] |
| Exact Mass | 579.2801 g/mol | 623.2432 Da | [6][9] |
Note: Data is often presented for salt forms (e.g., disodium, calcium) as these are common for solid standards. The free acid values are essential for interpreting mass spectra, particularly the [M+H]⁺ or [M-H]⁻ ions.
Experimental Determination and Verification
Verifying the identity and purity of an analytical standard is a cornerstone of good laboratory practice. HRMS provides a definitive method for confirming the exact mass.
Principle of High-Resolution Mass Spectrometry
This protocol utilizes an electrospray ionization (ESI) source coupled to an HRMS instrument. ESI is a soft ionization technique that generates intact molecular ions, typically protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode. The high-resolution analyzer then separates these ions based on their mass-to-charge ratio (m/z) with very high precision.
Sample Protocol: Exact Mass Verification
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Standard Preparation:
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Accurately weigh a small amount (e.g., 1 mg) of the 2-hydroxy atorvastatin-d5 standard.
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Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution of 1 mg/mL.
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Perform a serial dilution of the stock solution with an appropriate mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of ~1 µg/mL.
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Instrumentation and MS Conditions:
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Technique: Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS).
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Injection: Direct infusion via a syringe pump or a flow injection analysis (FIA) via the LC autosampler.
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Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.
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Capillary Voltage: ~3.5 kV.
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Source Temperature: ~120 °C.
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Analyzer Mode: Full Scan (e.g., m/z 100-1000) with a resolving power >25,000 FWHM.
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Calibration: Ensure the mass analyzer is calibrated according to the manufacturer's guidelines immediately prior to analysis.
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Data Acquisition and Analysis:
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Acquire data for approximately 1-2 minutes.
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Process the resulting spectrum to identify the most abundant ion. In positive ESI mode with formic acid, this will be the protonated molecule, [M+H]⁺.
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For the free acid form (C₃₃H₃₀D₅FN₂O₆), the theoretical exact mass of the neutral molecule is 579.2801 Da. The theoretical m/z for the [M+H]⁺ ion is 580.2874.
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Mass Error Calculation:
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Calculate the mass error in parts-per-million (ppm) using the following formula: ppm Error = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000
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A mass error of < 5 ppm is considered excellent and provides high confidence in the elemental composition assignment.
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Application in a Regulated Bioanalytical Workflow
The primary application of 2-hydroxy atorvastatin-d5 is as an internal standard for the quantification of its unlabeled analogue in biological samples.[4][5]
Diagram: Bioanalytical Workflow
The following diagram illustrates the role of the SIL-IS in a typical LC-MS/MS bioanalytical method.
Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.
Causality and Self-Validation
The entire workflow is a self-validating system. The SIL-IS is added at the very beginning of the sample preparation process. Any loss of analyte during the extraction, evaporation, or injection steps will be mirrored by a proportional loss of the SIL-IS. By calculating the ratio of the analyte's MS signal to the IS's MS signal, this variability is normalized. The mass difference ensures that the two compounds are detected in separate MS/MS channels (Multiple Reaction Monitoring, or MRM), preventing signal interference and ensuring the specificity and accuracy required for regulatory submission.
Conclusion
A precise understanding and application of mass values are non-negotiable in modern analytical science. For 2-hydroxy atorvastatin-d5, the distinction between molecular weight (e.g., 623.63 g/mol for the disodium salt) and exact mass (623.2432 Da for the disodium salt) is critical for its role as an internal standard.[6][8][9] Molecular weight is a bulk property, while exact mass is the cornerstone of high-resolution mass spectrometry, enabling confident identification and differentiation from interferences. The strategic placement of five deuterium atoms provides a clear mass shift, facilitating its use in robust, self-validating bioanalytical workflows that underpin critical stages of drug development and clinical research.
References
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PubChem. 2-Hydroxy Atorvastatin-d5 Disodium Salt. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 2-Hydroxy Atorvastatin Lactone-d5. National Center for Biotechnology Information. Available from: [Link]
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Pharmaffiliates. 2-Hydroxy Atorvastatin-d5 Disodium Salt. Available from: [Link]
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Astandards. 2-Hydroxy Atorvastatin-d5 Sodium Salt. Available from: [Link]
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Pharmaffiliates. 2-Hydroxy Atorvastatin-d5 Calcium Salt. Available from: [Link]
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J&K Scientific LLC. ortho-Hydroxy Atorvastatin-d5 Calcium Salt. Available from: [Link]
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